molecular formula C7H14ClN3O2 B1445514 H-Pro-Gly-NH2-HCl CAS No. 51952-37-5

H-Pro-Gly-NH2-HCl

Cat. No. B1445514
CAS RN: 51952-37-5
M. Wt: 207.66 g/mol
InChI Key: LFMRITSJSVVZTM-JEDNCBNOSA-N
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Description

H-Pro-Gly-NH2-HCl, also known as H-Gly-Pro-Gly-NH2 HCl, is a tripeptide consisting of the amino acids glycine (Gly), proline (Pro), and an amide group (NH2) at the end . It has a molecular formula of C9H16N4O3 and a molecular weight of 228.25 .


Molecular Structure Analysis

The molecular structure of H-Pro-Gly-NH2-HCl consists of a sequence of the amino acids glycine (Gly), proline (Pro), and an amide group (NH2) at the end . The molecule has a predicted boiling point of 618.0±55.0 °C and a predicted density of 1.326±0.06 g/cm3 .


Physical And Chemical Properties Analysis

H-Pro-Gly-NH2-HCl has a predicted boiling point of 618.0±55.0 °C, a predicted density of 1.326±0.06 g/cm3, and a predicted pKa of 14.27±0.20 . It is recommended to be stored at -15°C .

Scientific Research Applications

Conformational Studies

  • Synthesis and Conformational Study: H-Pro-Gly-NH2-HCl was utilized in a study examining the conformation of peptides. A CH2-NH function replaced the peptide bond between Pro-Leu or Leu-Gly in Pro-Leu-Gly-NH2, demonstrating a conformation similar to the beta-turn in natural hormones (Vander Elst et al., 2009).

Distribution and Excretion

  • Distribution and Half-life in Rats: The peptide H-Pro-Leu-Gly-NH2, a potent inhibitor of melanocyte-stimulating hormone (MSH) release, was found to have a half-life of approximately 9 minutes in rats, suggesting its rapid metabolism and distribution in the body (Redding et al., 1973).

Structural Analysis

  • Tertiary Structure Analysis: The tertiary structure of H-Pro-Leu-Gly-NH2 was analyzed using conformational energy calculations. It was found to have several compact conformations, providing insights into its structure and potential biological activity (Ralston et al., 1974).

Interaction with Water Molecules

  • Role in β-Turns Formation and Drought Resistance: A study on the tripeptide Glycyl-L-prolyl-glycinamide HCl (GPG-NH2) indicated the presence of direct and water-mediated β-turns, highlighting the peptide's potential role in preserving hydration under drought conditions (Di Gioacchino et al., 2021).

Metabolism in Plasma

  • Plasma Metabolism Study: A study on H-Pro-Leu-Gly-NH2 metabolism in human and rat plasma found significant differences in the rate of degradation between species, suggesting species-specific enzymatic activities influencing the peptide's breakdown (Witter et al., 1980).

properties

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMRITSJSVVZTM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-Gly-NH2-HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Immer, VR Nelson, C Revesz… - Journal of Medicinal …, 1974 - ACS Publications
… temperature a solution of 0.76 g (4 mmol) of H-ProGly-NH2-HCl in 12 ml of DMF and 0.65 ml of jV-ethylmorpholine was introduced and the mixture left overnight at room …
Number of citations: 19 pubs.acs.org

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